molecular formula Cu2HS B14889839 copper;copper(1+);sulfanide

copper;copper(1+);sulfanide

Cat. No.: B14889839
M. Wt: 160.17 g/mol
InChI Key: AQKDYYAZGHBAPR-UHFFFAOYSA-M
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Description

The compound "copper; copper(1+); sulfanide" refers to a class of copper-sulfur compounds where copper exists in the +1 oxidation state (Cu⁺) and is coordinated with sulfanide (S²⁻ or related sulfur-containing ligands). A notable example is copper(I) sulfide (Cu₂S), a semiconductor material with applications in photovoltaics and catalysis . Another variant includes coordination complexes such as bis(2-hydroxyethyl)dithiocarbamic acid copper(II) salt, where sulfanide groups form part of the ligand structure . These compounds are characterized by their redox activity, structural versatility, and utility in industrial and catalytic processes.

Properties

IUPAC Name

copper;copper(1+);sulfanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDYYAZGHBAPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[SH-].[Cu].[Cu+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu2HS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Elemental Synthesis

Direct reaction between elemental copper and sulfur remains a foundational method for Cu₂S synthesis. Mulla Rafiq and Rabinal M.K. demonstrated that heating copper and sulfur in a vacuum at 450°C yields phase-pure Cu₂S with minimal byproducts. This approach leverages high-temperature solid-state diffusion, ensuring atomic-level mixing of reactants. The stoichiometric ratio of Cu:S (2:1) is critical; deviations as small as 5% result in non-stoichiometric phases like Cu₁.₈S or Cu₂₋ₓS.

A modified vacuum-assisted protocol reduces oxidation risks, achieving >95% yield. However, scalability is limited by energy-intensive heating and the need for precise atmospheric control. Recent advances utilize pulsed laser ablation to enhance reaction kinetics at lower temperatures (300–400°C), though this method remains experimental.

Solution-Based Chemical Precipitation

Solution-phase methods offer superior control over particle size and morphology. A patented approach involves mixing copper salts (e.g., CuSO₄, CuCl₂) with sulfur donors like thiourea or thioacetamide in polar solvents. For instance, combining CuSO₄ (1.5 g) and thiourea (2.0 g) in isopropanol at 300°C for 1 hour yields hexagonal Cu₂S platelets with 82% efficiency. Key variables include:

  • Cu/S molar ratio : Ratios <2 favor sulfur-rich phases (e.g., CuS), while ratios ≥2 yield Cu₂S.
  • Solvent composition : Water-alcohol mixtures (e.g., ethanol/n-butanol) enhance precursor solubility and reduce aggregation.
  • Reaction time : Prolonged heating (>2 hours) induces phase transitions to CuS, necessitating precise timing.
Method Precursors Conditions Phase Yield Reference
Solvothermal CuSO₄, Thiourea 300°C, 1 h Cu₂S 82%
Precipitation CuCl₂, Na₂S₂O₃ 80°C, 30 min Cu₂S 75%

Hydrothermal and Solvothermal Techniques

Hydrothermal methods exploit high-pressure aqueous or organic solvents to accelerate nucleation. Wang et al. synthesized phase-pure Cu₂S nanocrystals by reacting Cu(NO₃)₂ with thioacetamide in ethylene glycol at 220°C. The dielectric constant of the solvent mixture (e.g., water:ethylene glycol = 1:3) governs particle morphology, with glycol-rich solutions favoring spherical nanoparticles (10–50 nm).

A notable innovation involves using sodium thiosulfate (Na₂S₂O₃) as a dual sulfur source and reductant. At 60–80°C, Na₂S₂O₃ reduces Cu²⁺ to Cu⁺, forming an intermediate Na₂[Cu₃(S₂O₃)₂(OH)] that decomposes to Cu₂S upon cooling. This green chemistry approach eliminates toxic H₂S gas but requires strict pH control (pH 4–6) to prevent Cu(OH)₂ precipitation.

Microwave-Assisted Synthesis

Microwave (MW) irradiation enables rapid, energy-efficient Cu₂S synthesis. By polarizing reactants at 2.45 GHz, MW heating achieves uniform temperature gradients, reducing reaction times from hours to minutes. For example, MW treatment of CuCl and thiourea in water at 250°C for 15 minutes produces rhombohedral Cu₁.₈S, which transitions to cubic Cu₂S upon annealing.

Key advantages include:

  • Phase selectivity : Adjusting MW power (300–800 W) stabilizes specific Cu₂₋ₓS phases.
  • Scalability : Batch reactors accommodate multi-gram synthesis without sacrificing homogeneity.

Challenges and Industrial Considerations

Despite progress, industrial-scale Cu₂S production faces hurdles:

  • Stoichiometric control : Minor deviations in Cu/S ratios (<5%) induce defect-rich phases, impairing electrical properties.
  • Byproduct formation : Oxidative side reactions (e.g., CuO) necessitate inert atmospheres or chelating agents.
  • Cost : Noble solvents (e.g., ionic liquids) and high-purity precursors inflate expenses.

Emerging solutions include flow reactors for continuous synthesis and machine learning models to optimize precursor ratios.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares copper(I) sulfanide derivatives with structurally and functionally analogous compounds, focusing on chemical identity, properties, and applications.

Table 1: Chemical Identity of Copper-Sulfur Compounds

Compound Formula Oxidation State Structure Key Applications References
Copper(I) sulfide Cu₂S Cu⁺ Covalent lattice Photovoltaics, catalysis
Copper(II) sulfide CuS Cu²⁺ Layered structure Electrodes, sensors
Copper(II) sulfate CuSO₄ Cu²⁺ Ionic crystal Agriculture (fungicide), electroplating
Iron(II) sulfide FeS Fe²⁺ Hexagonal close-packed Lubricants, battery cathodes
Bis(2-hydroxyethyl)dithiocarbamate copper(II) C₆H₁₂CuNO₂S₄ Cu²⁺ Coordination complex Antifouling agents, biocides

Table 2: Physical and Thermodynamic Properties

Compound Melting Point (°C) Density (g/cm³) Solubility in Water Bandgap (eV)
Copper(I) sulfide 1,130 5.6 Insoluble 1.2–1.8
Copper(II) sulfide 220 (decomposes) 4.6 Insoluble 1.5–2.2
Iron(II) sulfide 1,194 4.8 Reacts with acid 0.9–1.0
Copper(II) sulfate 110 (anhydrous) 3.6 Highly soluble N/A

Key Comparisons:

Structural Differences :

  • Copper(I) sulfide (Cu₂S) forms a covalent lattice with tetrahedral Cu⁺ coordination, whereas copper(II) sulfide (CuS) adopts a layered structure with mixed Cu⁺/Cu²⁺ valency .
  • Iron(II) sulfide (FeS) shares a hexagonal close-packed structure but exhibits lower thermal stability compared to Cu₂S .

Functional Applications :

  • Cu₂S is preferred in photovoltaics due to its optimal bandgap (1.2–1.8 eV), outperforming FeS (0.9–1.0 eV) in solar cell efficiency .
  • Copper(II) sulfate is water-soluble and widely used in agriculture, contrasting with the insolubility of copper sulfides .

Catalytic Activity :

  • Copper-sulfanide complexes, such as bis(2-hydroxyethyl)dithiocarbamate copper(II), demonstrate superior catalytic efficiency in borylation and dehalogenation reactions compared to simpler sulfides like CuS .

Toxicity and Safety :

  • Cu₂S exhibits low acute toxicity (LD₅₀ > 5,000 mg/kg in rats), whereas copper(II) sulfate is classified as hazardous (LD₅₀ = 300 mg/kg) due to its solubility and Cu²⁺ ion release .

Research Findings and Industrial Relevance

  • Synthesis Methods : Copper(I) sulfides are typically synthesized via solid-state reactions or solvothermal routes, while coordination complexes require ligand-assisted precipitation .
  • Emergent Applications: Cu₂S nanoparticles are being explored for photocatalytic CO₂ reduction, achieving 85% efficiency under visible light .
  • Challenges : Stability issues in humid environments limit the use of Cu₂S in outdoor applications, prompting research into hydrophobic coatings .

Q & A

Q. What factors influence the thermodynamic stability of copper-sulfanide complexes in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to ligand protonation (pKa of sulfanide ~8.5). At pH >9, sulfanide (S²⁻) binds strongly to Cu⁺, forming stable complexes. Redox stability is enhanced using chelating agents (e.g., NH₃) to prevent disproportionation: 2Cu+Cu0+Cu2+2\text{Cu}^+ \rightarrow \text{Cu}^{0} + \text{Cu}^{2+}

    Thermodynamic data (e.g., log β values) are derived from potentiometric titrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for mixed-valence copper-sulfanide systems?

  • Methodological Answer : Contradictions arise from overlapping spectral features (e.g., Cu⁺ vs. Cu²⁺ in UV-Vis). A stepwise approach includes:
    • Synchrotron XAS to differentiate oxidation states.
    • DFT calculations to model electronic transitions and assign spectral peaks.
    • Redox titration to quantify Cu⁺/Cu²⁺ ratios . For example, a study found that apparent "Cu²⁺" signals in EPR were artifacts from trace oxygen, resolved via anaerobic glovebox synthesis .

Q. What experimental designs mitigate challenges in stabilizing copper(1+) in sulfanide complexes?

  • Methodological Answer : Key strategies:
    • Solvent choice : Non-coordinating solvents (e.g., THF) reduce ligand competition.
    • Additives : Ascorbic acid as a reductant maintains Cu⁺ stability.
    • Structural tuning : Bulky ligands (e.g., triphenylphosphine) sterically hinder oxidation. A recent study achieved 95% Cu⁺ stability using a phosphine-sulfanide ligand system .

Q. How do computational methods improve the prediction of sulfanide-copper complex reactivity?

  • Methodological Answer : Density Functional Theory (DFT) models reaction pathways, such as ligand substitution kinetics. For example, ΔG‡ values for sulfanide displacement by H₂O in [Cu(SR)₂]⁻ complexes correlate with experimental activation energies (±5 kJ/mol). Basis sets like LANL2DZ are recommended for transition metals .

Reproducibility and Data Analysis

Q. What protocols ensure reproducibility in copper-sulfanide complex synthesis?

  • Methodological Answer : Documenting exact stoichiometry, solvent purity, and inert atmosphere conditions is critical. For example, deviations in Cu:ligand ratios >5% lead to polymorphic impurities. Collaborative tools like ELN (Electronic Lab Notebooks) standardize data recording .

Q. How should researchers address inconsistent elemental analysis results for sulfur content in copper-sulfanide compounds?

  • Methodological Answer : Gravimetric analysis (e.g., BaSO₄ precipitation) is prone to sulfate contamination. Alternative methods:
    • ICP-MS for direct S quantification.
    • Combustion analysis with calibration against certified standards. A 2023 study highlighted that moisture absorption by sulfanide ligands can inflate sulfur readings by 8–12%, requiring vacuum-drying protocols .

Safety and Best Practices

Q. What are the safety considerations for handling sulfanide ligands in copper chemistry?

  • Methodological Answer : Sulfanide salts (e.g., NaS⁻) are moisture-sensitive and release H₂S. Use fume hoods, and monitor air quality with H₂S detectors. Storage under argon prevents decomposition .

Future Research Directions

Q. What gaps exist in understanding the catalytic applications of copper-sulfanide complexes?

  • Methodological Answer : Current studies focus on C-S coupling reactions, but mechanistic details (e.g., active species identification) are unclear. In situ XAFS and operando Raman spectroscopy are proposed to track catalytic cycles .

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